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molecular formula C7H5Br2Cl B2796846 2-Bromo-1-(bromomethyl)-4-chlorobenzene CAS No. 33924-45-7

2-Bromo-1-(bromomethyl)-4-chlorobenzene

Cat. No. B2796846
M. Wt: 284.38
InChI Key: KZIGUGMFQVNQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096567B2

Procedure details

A mixture of 2-bromo-1-(bromomethyl)-4-chlorobenzene (9.8 g; 34.5 mmol) and sodium cyanide (2.0 g; 41.4 mmol) in 15 mL of 95% ethanol and 2.5 mL water was stirred and heated to reflux. After 30 minutes, the solvent was evaporated and the residue was partitioned between 100 mL ether and 50 mL water. The organic layer was dried over sodium sulfate and evaporated. The residual solid was washed out of the flask with hexane and collected by filtration, washed with hexane, and air-dried on the filter to give 4.82 g of 2-(2-bromo-4-chlorophenyl)acetonitrile as a light yellow solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9]Br.[C-:11]#[N:12].[Na+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)CBr
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 100 mL ether and 50 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The residual solid was washed out of the flask with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
air-dried on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)Cl)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.82 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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